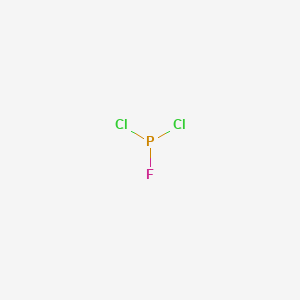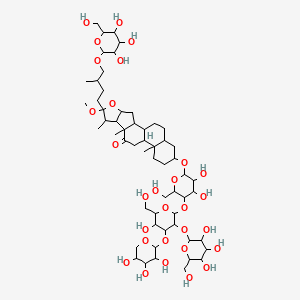
Chloromaloside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromaloside B: is a steroidal saponin compound isolated from the plant species Chlorophytum malayense. It belongs to the furostane type of saponins and is known for its complex glycosidic structure. The compound has attracted significant interest due to its potential pharmacological properties, including cytotoxicity against cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloromaloside B involves multiple steps, starting from the extraction of the plant material. The process typically includes:
Extraction: The plant material is extracted using solvents like methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques such as column chromatography to isolate the saponins.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Optimization of these processes for higher yield and purity would be essential for industrial applications .
化学反応の分析
Types of Reactions: Chloromaloside B undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Aglycone (neo-hecogenin or neo-tigogenin) and various sugar moieties.
Oxidation: Corresponding ketones or aldehydes.
科学的研究の応用
Chemistry: Used as a reference compound for the study of steroidal saponins and their chemical properties.
Biology: Investigated for its cytotoxic effects on cancer cell lines, making it a potential candidate for anticancer research.
Medicine: Explored for its potential therapeutic effects, including its role as an immunostimulant and its cytotoxic properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
作用機序
The mechanism of action of Chloromaloside B involves its interaction with cellular membranes and proteins. The compound is known to:
Disrupt Cell Membranes: The saponin structure allows it to interact with and disrupt cell membranes, leading to cell lysis.
Inhibit Enzymes: this compound can inhibit certain enzymes involved in cell proliferation, contributing to its cytotoxic effects.
Induce Apoptosis: The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
類似化合物との比較
Chloromaloside B is part of a group of saponins isolated from Chlorophytum species. Similar compounds include:
Chloromaloside A: A spirostane-type saponin with similar cytotoxic properties.
Chloromaloside C: Another spirostane-type saponin with different sugar moieties.
Chloromaloside D: Similar to this compound but with variations in the glycosidic structure.
Uniqueness: this compound is unique due to its furostane structure, which differentiates it from the spirostane-type saponins. This structural difference may contribute to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
132998-90-4 |
|---|---|
分子式 |
C57H94O29 |
分子量 |
1243.3 g/mol |
IUPAC名 |
16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |
InChI |
InChI=1S/C57H94O29/c1-21(19-76-50-44(72)40(68)37(65)30(15-58)79-50)8-11-57(75-5)22(2)35-29(86-57)13-27-25-7-6-23-12-24(9-10-55(23,3)26(25)14-34(63)56(27,35)4)78-52-46(74)42(70)47(33(18-61)82-52)83-54-49(85-53-45(73)41(69)38(66)31(16-59)80-53)48(39(67)32(17-60)81-54)84-51-43(71)36(64)28(62)20-77-51/h21-33,35-54,58-62,64-74H,6-20H2,1-5H3 |
InChIキー |
UEVGVDDRWSGCOD-UHFFFAOYSA-N |
正規SMILES |
CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



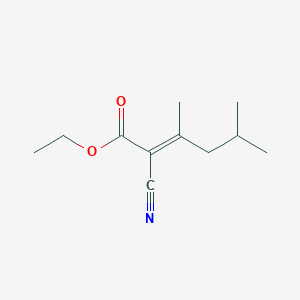
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)

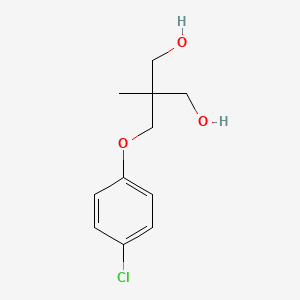
![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)
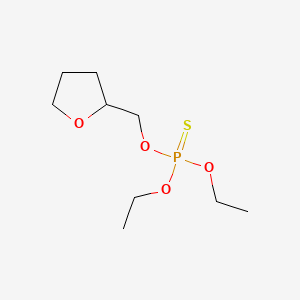
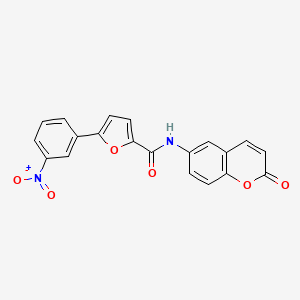
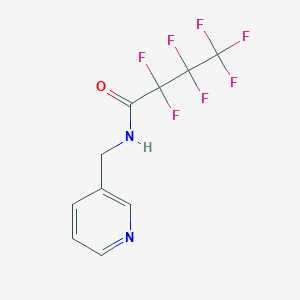
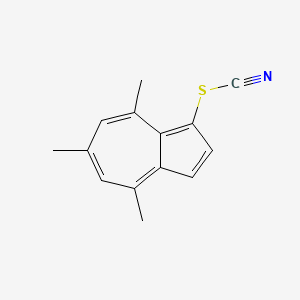
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)
